molecular formula C20H31N3O4S B2623798 N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-29-8

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2623798
CAS No.: 898450-29-8
M. Wt: 409.55
InChI Key: NIZFXZVVDPGRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a butyl group, a tosylpiperidinyl moiety, and an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Tosylpiperidinyl Intermediate: The initial step involves the tosylation of piperidine to form the tosylpiperidinyl intermediate. This reaction is usually carried out using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Butylamine: The tosylpiperidinyl intermediate is then coupled with butylamine to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

  • N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-(p-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Comparison: N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific butyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-butyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-4-13-21-19(24)20(25)22-14-12-17-7-5-6-15-23(17)28(26,27)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFXZVVDPGRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.